
4-Methyl-2-propyl-1H-benzimidazole
Overview
Description
4-Methyl-2-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
MPB serves as a critical intermediate in the synthesis of various bioactive compounds, most notably angiotensin II receptor blockers (ARBs) like telmisartan. The synthesis of MPB involves several methods, including:
- Amidation Reactions : Utilizing N,N'-carbonyldiimidazole to activate carboxylic acids for amidation, leading to high yields and purity of the target compound .
- Reflux Techniques : The compound can be synthesized through refluxing processes involving various solvents and reagents, optimizing reaction conditions to enhance yield and minimize byproducts .
Angiotensin II Receptor Blockade
MPB is integral in the development of ARBs. Telmisartan, derived from MPB, is used for managing hypertension and heart failure. The mechanism involves blocking the angiotensin II type 1 receptor (AT1R), which leads to vasodilation and reduced blood pressure .
PPARγ Activation
Research indicates that MPB derivatives exhibit peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity. PPARγ plays a crucial role in glucose metabolism and fat cell differentiation, making these compounds potential candidates for diabetes management .
Industrial Applications
The industrial synthesis of MPB has been optimized for scalability. The methods developed allow for:
- High Yield Production : New synthetic routes have been established that provide high yields while being cost-effective and environmentally friendly .
- Pharmaceutical Manufacturing : MPB's derivatives are vital in producing various medications, enhancing the pharmaceutical industry's ability to meet market demands efficiently.
Telmisartan Synthesis
A notable case study involves the synthesis of telmisartan from MPB. The process highlights:
- Yield Optimization : Using refined methods, researchers achieved over 85% yield in producing telmisartan from its precursors, demonstrating the efficiency of MPB in pharmaceutical applications .
- Purity Assessment : The resultant telmisartan exhibited high purity levels suitable for clinical use, underscoring the importance of MPB as a precursor .
PPARγ Agonists Development
Another study focused on developing new PPARγ agonists based on MPB derivatives:
- Biological Evaluation : These derivatives were tested for their ability to activate PPARγ, showing promising results that could lead to new therapeutic agents for metabolic disorders .
Comparative Data Table
Application | Compound Derived | Yield (%) | Biological Activity |
---|---|---|---|
Angiotensin II Blocker | Telmisartan | 85 | Hypertension management |
PPARγ Agonist | Various MPB Derivatives | >70 | Diabetes treatment potential |
Chemical Reactions Analysis
Cyclization Reactions
The core benzimidazole structure is synthesized via cyclization of nitro-precursors under reductive conditions. A prominent method involves:
Condensation Reactions
The compound serves as a precursor for synthesizing bis-benzimidazole derivatives, which are pharmacologically relevant.
Comparative Analysis of Synthetic Routes
The choice of solvent and catalyst significantly impacts efficiency and safety:
Method | Catalyst/Solvent | Temperature | Yield | Advantages |
---|---|---|---|---|
Polyphosphoric acid | Nonpolar solvent | 130–135°C | 77.4% | High purity, operator-safe |
Phosphoric acid | Polar solvent | 150–155°C | 60.5% | Lower cost, scalable |
P₂O₅/MSA | Methanesulfonic acid | 125–145°C | 85% | High yield but hazardous |
The polyphosphoric acid route is industrially preferred due to safety and reduced reagent excess .
Oxidation and Reduction
-
Oxidation : The benzimidazole ring undergoes oxidation with agents like hydrogen peroxide, forming hydroxylated derivatives.
-
Reduction : Sodium borohydride reduces nitro intermediates to amines during cyclization .
Substitution Reactions
-
Nucleophilic substitution at the C-6 position is feasible using halogens or alkylating agents, enabling further derivatization .
Stability and Reaction Optimization
-
Temperature Sensitivity : Degradation occurs above 155°C, necessitating precise thermal control .
-
pH Dependence : Cyclization requires alkaline conditions (pH 10–11) to stabilize intermediates .
Key Industrial Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity 4-Methyl-2-propyl-1H-benzimidazole?
- Methodological Answer : High purity (≥95%) can be achieved via refluxing intermediates with potassium carbonate (K₂CO₃) and sodium methoxide in methanol, followed by extraction with ethyl acetate and crystallization at 0°C. Purity should be validated using HPLC, as demonstrated in the synthesis of analogous compounds .
Q. Which spectroscopic techniques are most reliable for characterizing substituent effects on the benzimidazole core?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., propyl chain integration at δ ~0.9–1.6 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation, as shown for pyridyl-substituted benzimidazoles .
Q. How can researchers ensure reproducibility in synthesizing benzimidazole derivatives under mild conditions?
- Methodological Answer : Use catalytic tetra-n-butylammonium bromide with alkyl halides, as demonstrated in the alkylation of benzimidazol-2-one derivatives. Reaction progress should be monitored via TLC, and products purified via column chromatography .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound derivatives be resolved?
- Methodological Answer : Refine structural models using SHELXL, which is robust for small-molecule crystallography. Cross-validate hydrogen bonding and π-π interactions with spectroscopic data (e.g., NMR coupling constants). For example, the monoclinic P2₁/c space group was confirmed for a related hydroxy-methoxybenzyl derivative via SHELX refinement .
Q. What strategies address contradictions in biological activity data among structurally similar benzimidazole analogs?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies by systematically varying substituents (e.g., aryl thiazole-triazole groups) and correlating with activity assays. Molecular docking (e.g., AutoDock Vina) can predict binding poses, as seen in analogs targeting enzyme active sites .
Q. How can hydrogen bonding networks in this compound crystals be analyzed quantitatively?
- Methodological Answer : Use Mercury Software to calculate hydrogen bond distances and angles from Crystallographic Information Files (CIFs). For example, the title compound’s crystal structure revealed O-H···N interactions with bond lengths of 1.82–1.89 Å .
Q. What computational methods are suitable for predicting the stability of benzimidazole derivatives under thermal stress?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with density functional theory (DFT) to model decomposition pathways. For instance, a pyridyl-benzimidazole derivative exhibited 10% mass loss at 220°C, aligning with DFT-predicted bond dissociation energies .
Q. Data Analysis and Contradiction Management
Q. How should researchers handle conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate purity via HPLC and control for hydration states. For example, ethyl acetate/water partitioning in analogous compounds improved solubility consistency by removing hydrophilic impurities .
Q. What experimental controls are critical when comparing catalytic efficiencies in benzimidazole functionalization?
Properties
CAS No. |
99840-45-6 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-3-5-10-12-9-7-4-6-8(2)11(9)13-10/h4,6-7H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
KKECAJNLCGRKJL-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C=CC=C2N1)C |
Canonical SMILES |
CCCC1=NC2=C(C=CC=C2N1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.